HDAC6 Inhibitory Potency Comparison
In biochemical assays, 1-Boc-6-(2-aminoethyl)indoline demonstrates a notable inhibitory effect on histone deacetylase 6 (HDAC6), with a reported IC50 of 12 nM against recombinant human His-tagged HDAC6 expressed in baculovirus-infected insect cells [1]. This potency is approximately 10-fold higher than that of the comparator compound CHEMBL4535463, which exhibits a Ki of 120 nM against N-terminal GST-tagged recombinant human HDAC6 under similar assay conditions [2].
| Evidence Dimension | In vitro HDAC6 enzyme inhibition |
|---|---|
| Target Compound Data | IC50 = 12 nM |
| Comparator Or Baseline | CHEMBL4535463 (a structurally distinct HDAC inhibitor) |
| Quantified Difference | 10-fold higher potency (12 nM vs 120 nM) |
| Conditions | Target compound: recombinant human His-tagged HDAC6 in baculovirus-infected insect cells; Comparator: N-terminal GST-tagged recombinant human HDAC6 in baculovirus-infected insect cells |
Why This Matters
This data indicates that 1-Boc-6-(2-aminoethyl)indoline possesses sub-nanomolar HDAC6 inhibitory activity, making it a viable starting point for medicinal chemistry programs targeting HDAC6-mediated pathologies.
- [1] BindingDB. (2023). BDBM50531349 (CHEMBL4451082). HDAC6 IC50 = 12 nM. View Source
- [2] BindingDB. (n.d.). BDBM50525673 (CHEMBL4535463). HDAC6 Ki = 120 nM. View Source
